Ethyl 4-hydroxypicolinate
Overview
Description
Ethyl 4-hydroxypicolinate is a chemical compound with the molecular formula C8H9NO3. It is an ester derivative of 4-hydroxypicolinic acid and is used in various chemical and pharmaceutical applications. This compound is known for its role as an intermediate in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxypicolinate can be synthesized through several methods. One common method involves the esterification of 4-hydroxypicolinic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 4-hydroxypyridine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out at low temperatures to prevent side reactions and to achieve high yields of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-oxopicolinic acid derivatives.
Reduction: Formation of this compound alcohol.
Substitution: Formation of ethyl 4-halogenopicolinate derivatives.
Scientific Research Applications
Ethyl 4-hydroxypicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxypicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and ester groups in the molecule can participate in hydrogen bonding and other interactions with biological targets, influencing its activity.
Comparison with Similar Compounds
Ethyl 4-hydroxypicolinate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxypicolinate: Similar structure but with the hydroxyl group at the 2-position instead of the 4-position.
Ethyl 4-aminopicolinate: Similar structure but with an amino group instead of a hydroxyl group.
Biological Activity
Ethyl 4-hydroxypicolinate (EHP) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is classified as a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 4-position and an ethyl ester group. Its chemical formula is , and it exhibits a molecular weight of approximately 169.16 g/mol. The compound's structure can be represented as follows:
Antioxidant Activity
EHP has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that EHP can scavenge free radicals effectively, thereby reducing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Effects
Research has shown that EHP possesses antimicrobial activity against various pathogens. In vitro studies revealed that EHP effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values suggest that EHP is particularly potent against Staphylococcus aureus and Escherichia coli .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
Anti-inflammatory Properties
EHP has also been studied for its anti-inflammatory effects. In animal models, administration of EHP resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory conditions like arthritis and inflammatory bowel disease .
The biological activity of EHP can be attributed to several mechanisms:
- Free Radical Scavenging : EHP's hydroxyl group plays a critical role in neutralizing reactive oxygen species (ROS), thereby mitigating oxidative stress.
- Inhibition of Enzymatic Activity : EHP has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response .
- Modulation of Cell Signaling : EHP may influence signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects.
Case Studies
- Cancer Research : A study investigated the effects of EHP on human cancer cell lines, demonstrating that it induces apoptosis in breast cancer cells via the mitochondrial pathway. The study reported a dose-dependent increase in apoptotic markers following treatment with EHP .
- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, EHP administration improved cognitive function and reduced neuronal cell death. The underlying mechanism was linked to its antioxidant properties and ability to modulate neuroinflammatory responses .
Properties
IUPAC Name |
ethyl 4-oxo-1H-pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-5-6(10)3-4-9-7/h3-5H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYYJUMPOIFBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579720 | |
Record name | Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53764-72-0 | |
Record name | Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.